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Compound of Interest

Compound Name: 3-Chloro-7-azaindole

Cat. No.: B1280606 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-7-
azaindole (1H-pyrrolo[2,3-b]pyridine, 3-chloro-), a key intermediate in the synthesis of various

biologically active compounds. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

for these analyses. This document is intended for researchers, scientists, and professionals in

the field of drug development and medicinal chemistry.

Spectroscopic Data Summary
The spectroscopic data for 3-Chloro-7-azaindole is summarized below. These values are

critical for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the structure of organic

molecules. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about

the chemical environment of each atom in the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 3-Chloro-7-azaindole
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Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

1 (N-H) broad singlet -

2 singlet -

3 - -

4 doublet -

5 doublet of doublets -

6 doublet -

7 (N) - -

3a - -

7a - -

Note: Specific, experimentally verified chemical shift values and coupling constants for 3-
Chloro-7-azaindole are not readily available in the public domain as of this writing. The table

indicates the expected multiplicities based on the structure. Researchers should acquire

experimental data on their specific sample for accurate characterization.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The IR spectrum of 3-Chloro-7-azaindole is characterized by

the presence of N-H stretching and bending vibrations, as well as aromatic C-H and C-N

stretching frequencies.

Table 2: Key IR Absorption Bands for 3-Chloro-7-azaindole
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Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity

N-H Stretching 3300-2500 Broad, Strong

Aromatic C-H Stretching 3150-3000 Medium

C=C, C=N Stretching 1600-1450 Medium-Strong

C-Cl Stretching 800-600 Strong

The broad band observed in the N-H stretching region is characteristic of intermolecular

hydrogen bonding, specifically the formation of N-H···N hydrogen-bonded dimers in the solid

state.[1][2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of its molecular weight and elemental

composition.

Table 3: Mass Spectrometry Data for 3-Chloro-7-azaindole

Parameter Value

Molecular Formula C₇H₅ClN₂

Molecular Weight 152.58 g/mol [3]

Exact Mass 152.0141259 Da[3]

Monoisotopic Mass 152.0141259 Da[3]

Predicted [M+H]⁺ 153.02141 m/z[4]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Instrumentation:
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A 400 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol).

Sample Preparation:

Approximately 5-10 mg of 3-Chloro-7-azaindole is dissolved in 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).[5]

The solution is transferred to a 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if

the solvent does not contain an internal reference.

Data Acquisition:

¹H NMR: Standard one-dimensional proton spectra are acquired. Key parameters include a

spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-

noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: Proton-decoupled ¹³C spectra are acquired. A wider spectral width (e.g., 0-200

ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a

longer acquisition time are typically required.

2D NMR: For complete structural assignment, two-dimensional NMR experiments such as

COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[5][6]

IR Spectroscopy
Instrumentation:

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Solid Sample):

KBr Pellet Method:

Approximately 1-2 mg of 3-Chloro-7-azaindole is finely ground with about 100-200 mg of

dry potassium bromide (KBr) powder in an agate mortar.
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The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Nujol Mull Method:

A small amount of the solid sample is ground to a fine powder in a mortar and pestle.[7][8]

A few drops of Nujol (mineral oil) are added, and the mixture is triturated to form a smooth

paste.[7][8]

The paste is then spread as a thin film between two KBr or NaCl plates.[7]

Data Acquisition:

A background spectrum of the empty sample holder (or KBr pellet without sample/Nujol on

salt plates) is recorded.

The prepared sample is placed in the spectrometer's sample compartment.

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4

cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry
Instrumentation:

A mass spectrometer equipped with an appropriate ionization source, such as Electrospray

Ionization (ESI) or Electron Ionization (EI).

Sample Preparation:

For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a

low concentration (e.g., 10-100 µg/mL). The solution may be introduced directly via a syringe

pump or through a liquid chromatography (LC) system.[9]

For EI-MS, the sample is introduced into the ion source, often after separation by gas

chromatography (GC) for volatile compounds, or via a direct insertion probe for solids.[10]

Data Acquisition:
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The mass spectrometer is operated in either positive or negative ion mode.

For ESI, a soft ionization is achieved, often resulting in the observation of the protonated

molecule [M+H]⁺ or other adducts.[11]

For EI, a hard ionization technique, the molecular ion [M]⁺ and a series of fragment ions are

typically observed, which can aid in structural elucidation.[10][11]

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and

confirm the elemental composition.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Chloro-7-azaindole.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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